An In-depth Technical Guide to N-(tert-Butoxycarbonyl)aniline-13C6
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)aniline-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(tert-Butoxycarbonyl)aniline-13C6. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative analysis and as a tracer to elucidate metabolic pathways.
Chemical Properties and Data
N-(tert-Butoxycarbonyl)aniline-13C6 is a stable, non-radioactive isotopologue of N-Boc-aniline, where all six carbon atoms of the aniline (B41778) ring are replaced with the 13C isotope. This labeling provides a distinct mass shift, facilitating its detection and differentiation from its unlabeled counterpart in mass spectrometry-based assays.
Table 1: General and Computed Physical & Chemical Properties [1]
| Property | Value |
| IUPAC Name | tert-butyl N-([1,2,3,4,5,6-13C6]phenyl)carbamate |
| Synonyms | N-Boc-aniline-13C6, tert-Butyl N-phenylcarbamate-13C6 |
| CAS Number | 176850-21-8 |
| Molecular Formula | C5(13C)6H15NO2 |
| Molecular Weight | 199.24 g/mol |
| Appearance | White to off-white solid (unlabeled) |
| Melting Point | 133-137 °C (unlabeled) |
| Boiling Point | 235.3 ± 9.0 °C (Predicted) |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO and Methanol (unlabeled) |
Synthesis and Experimental Protocols
The synthesis of N-(tert-Butoxycarbonyl)aniline-13C6 involves the protection of the amino group of Aniline-13C6 with a tert-butoxycarbonyl (Boc) group. A general and widely used method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc)2O.
Experimental Protocol: General N-Boc Protection of Aniline
This protocol describes a general procedure for the N-Boc protection of aniline and can be adapted for the synthesis of N-(tert-Butoxycarbonyl)aniline-13C6 starting from Aniline-13C6.
Materials:
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Aniline-13C6
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Di-tert-butyl dicarbonate ((Boc)2O)
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Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Triethylamine (B128534) (TEA) or other suitable base (optional)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
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Silica (B1680970) gel for column chromatography
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Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Aniline-13C6 (1.0 equivalent) in dry THF or DCM.
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Add triethylamine (1.1 equivalents) to the solution (this is optional but can accelerate the reaction).
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(tert-Butoxycarbonyl)aniline-13C6.
Workflow for N-Boc Protection of Aniline-13C6:
Spectroscopic Characterization (Predicted and Analogous Data)
No specific experimental spectral data for N-(tert-Butoxycarbonyl)aniline-13C6 is publicly available. The following tables provide predicted data and data for the unlabeled analog.
Table 2: Predicted 1H NMR and 13C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) |
| 1H NMR | |
| -C(CH 3)3 | ~1.5 (s, 9H) |
| -NH - | ~6.5-7.0 (br s, 1H) |
| Aromatic CH | ~7.0-7.5 (m, 5H) |
| 13C NMR | |
| -C (CH3)3 | ~28 |
| -C (CH3)3 | ~80 |
| Aromatic 13C | ~118-140 (multiple peaks expected) |
| -C =O | ~153 |
Note: The 13C NMR spectrum of the labeled compound will show significant coupling between the 13C nuclei of the aromatic ring.
Table 3: Mass Spectrometry Data (Predicted)
| Ion | m/z (Predicted) | Description |
| [M+H]+ | 200.1 | Protonated molecular ion |
| [M-C4H8+H]+ | 144.1 | Loss of isobutylene |
| [13C6H5NH2+H]+ | 100.1 | Aniline-13C6 fragment |
Table 4: Infrared (IR) Spectroscopy Data (for unlabeled N-Boc-aniline)
| Wavenumber (cm-1) | Assignment |
| ~3400 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1730 | C=O stretch (urethane) |
| ~1600, 1490 | Aromatic C=C stretch |
| ~1240, 1160 | C-N and C-O stretch |
Applications in Drug Development
Stable isotope-labeled compounds like N-(tert-Butoxycarbonyl)aniline-13C6 are instrumental in various stages of drug discovery and development.
Metabolic Profiling and Pathway Elucidation
The 13C6-label allows for the unambiguous tracing of the aniline moiety through metabolic pathways. By administering the labeled compound to in vitro or in vivo systems, researchers can identify and quantify metabolites using mass spectrometry. The distinct mass shift of the labeled core helps to differentiate drug-derived metabolites from endogenous molecules.
Metabolic Fate Tracing Workflow:
Internal Standard for Quantitative Bioanalysis
Due to its chemical identity with the unlabeled analyte and its distinct mass, N-(tert-Butoxycarbonyl)aniline-13C6 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. It co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for accurate and precise quantification of the unlabeled drug or metabolite in complex biological matrices.
Safety and Handling
As N-(tert-Butoxycarbonyl)aniline-13C6 is a stable isotope-labeled compound, it is not radioactive. The primary hazards are associated with the chemical properties of the molecule itself. The safety precautions are therefore the same as for the unlabeled N-(tert-Butoxycarbonyl)aniline.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for informational purposes for research professionals. The absence of specific experimental data for N-(tert-Butoxycarbonyl)aniline-13C6 necessitates the use of predicted data and information from its unlabeled analog. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
